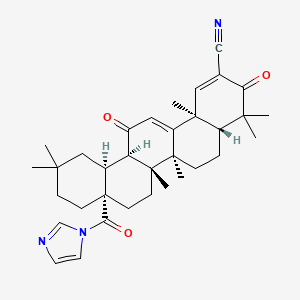

CDDO-Im

CAS No.: 443104-02-7

Cat. No.: VC1846339

Molecular Formula: C34H43N3O3

Molecular Weight: 541.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443104-02-7 |

|---|---|

| Molecular Formula | C34H43N3O3 |

| Molecular Weight | 541.7 g/mol |

| IUPAC Name | (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

| Standard InChI | InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 |

| Standard InChI Key | ITFBYYCNYVFPKD-FMIDTUQUSA-N |

| Isomeric SMILES | C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 |

| SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C |

| Canonical SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C |

Introduction

Chemical Structure and Properties

CDDO-Im is a synthetic derivative of oleanolic acid, a naturally occurring triterpenoid. It belongs to a class of compounds designed to enhance the limited efficacy of natural triterpenoids while maintaining their beneficial properties.

Molecular Characteristics

CDDO-Im has the molecular formula C34H43N3O3 with a molecular weight of 541.7 g/mol . The compound features a unique structure that combines the triterpenoid backbone with an imidazolide group at the C-28 position, which significantly enhances its reactivity compared to other derivatives.

Structural Features

The key structural element that distinguishes CDDO-Im from other synthetic triterpenoids is the imidazolide moiety attached to carbonyl C-28. This feature confers much greater potential for irreversible acylation of nucleophilic amino acid residues on proteins compared to the less reactive methyl ester moiety found in CDDO-Me (another synthetic triterpenoid derivative) . This structural difference explains the significantly higher potency of CDDO-Im in various biological assays.

Table 1: Key Chemical Properties of CDDO-Im

| Property | Value |

|---|---|

| Molecular Formula | C34H43N3O3 |

| Molecular Weight | 541.7 g/mol |

| Chemical Name | 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl] imidazole |

| Structural Features | Triterpenoid backbone with imidazolide group at C-28 |

| CAS Number | 443104-02-7 |

Mechanisms of Action

CDDO-Im exerts its biological effects through multiple mechanisms, with activation of the Nrf2-Keap1 pathway being the most well-characterized.

Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in cellular defense against oxidative and electrophilic stress. CDDO-Im is a potent activator of the Nrf2-Keap1 pathway . Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which promotes its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds like CDDO-Im, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the upstream promoter regions of various cytoprotective genes .

Research has demonstrated that CDDO-Im treatment significantly increases Nrf2 protein levels and enhances Nrf2-ARE binding. This leads to the upregulation of numerous cytoprotective genes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) . These proteins play crucial roles in detoxification processes, antioxidant defense, and maintaining cellular redox homeostasis.

| Characteristic | CDDO-Im | CDDO-Me |

|---|---|---|

| Reactive Groups | Bifunctional (A ring and imidazolide moiety) | Monofunctional (only A ring activated) |

| Covalent Binding | Forms adducts at concentrations as low as 50 nM | Forms adducts only at very high concentrations (>500 μM) |

| Target Residues | Cysteine, lysine, tyrosine, arginine, serine | Primarily cysteine |

| Potency in iNOS Suppression | >1,000-fold more potent than CDDO-Me | Lower potency |

| Cross-linking Ability | Can form cross-linked adducts | Limited cross-linking ability |

Biological Activities

CDDO-Im exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and cytoprotective effects, making it a promising therapeutic agent for various diseases.

Anti-cancer Properties

CDDO-Im has demonstrated potent anti-cancer activities in various cancer models, with particular efficacy against triple-negative breast cancer. Studies have shown that CDDO-Im treatment markedly induces cell cycle arrest at G2/M-phase and apoptosis in triple-negative breast cancer cell lines, such as SUM159 and MDA-MB-231 .

Of particular significance is CDDO-Im's ability to target cancer stem cells, which are often responsible for drug resistance and metastasis. Research has shown that CDDO-Im significantly inhibits the CD24−/EpCAM+ cancer stem cell subpopulation in SUM159 tumorspheres . Furthermore, CDDO-Im significantly decreases sphere-forming efficiency and tumorsphere size in both primary and secondary sphere cultures, indicating its potential to prevent cancer recurrence and metastasis .

Mechanistically, CDDO-Im downregulates multiple stem cell signaling pathways, including Notch, TGF-β/Smad, Hedgehog, and Wnt. PCR array analysis of stem cell signaling genes showed that expression levels of many key molecules in these pathways were significantly reduced by CDDO-Im treatment . Protein levels of Notch receptors (c-Notch1, Notch1, and Notch3), TGF-β/Smad (pSmad2/3), and Hedgehog downstream effectors (GLI1) were also markedly reduced, confirming CDDO-Im's multi-targeted approach against cancer stem cells .

Cytoprotective Effects

CDDO-Im exhibits powerful cytoprotective effects through its activation of the Nrf2 pathway and subsequent induction of antioxidant and detoxification genes. Studies have shown that CDDO-Im treatment significantly reduces the formation of reactive oxygen species (ROS) in cells challenged with various stressors .

In a model of acetaminophen-induced hepatotoxicity, pretreatment with CDDO-Im significantly protected wild-type mice from liver injury, as evidenced by reduced serum alanine aminotransferase (ALT) levels and decreased hepatic necrosis . This protective effect was completely abolished in Nrf2-null mice, confirming the Nrf2-dependent mechanism of CDDO-Im's hepatoprotective activity .

CDDO-Im treatment dose-dependently increases the expression of cytoprotective genes such as GCLC, NQO1, and HO-1 in various tissues, including the liver and kidneys . These genes play crucial roles in glutathione synthesis, detoxification of quinones, and protection against oxidative stress, respectively.

Anti-inflammatory Effects

CDDO-Im has been characterized as being effective in diminishing inducible nitric oxide synthase (iNOS) production in models of inflammation . In primary macrophage cultures, CDDO-Im is more than 1,000-fold more potent than CDDO-Me or CDDO-free acid in suppressing macrophage production of iNOS .

In a model of acute kidney injury, CDDO-Im treatment led to a decrease in the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), granulocyte colony-stimulating factor (G-CSF), and keratinocyte chemoattractant (KC) . This anti-inflammatory effect contributed to improved kidney function and reduced mortality.

Table 3: Key Nrf2 Target Genes Induced by CDDO-Im

| Gene | Function | Effect of CDDO-Im |

|---|---|---|

| HO-1 (Heme Oxygenase-1) | Catalyzes the degradation of heme, producing biliverdin, iron, and carbon monoxide; has antioxidant and anti-inflammatory properties | Significant upregulation at both mRNA and protein levels |

| NQO1 (NAD(P)H:Quinone Oxidoreductase-1) | Catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones | Dose-dependent increase in expression |

| GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) | Rate-limiting enzyme in glutathione synthesis | Significant upregulation at both mRNA and protein levels |

| GPX2 (Glutathione Peroxidase 2) | Reduces hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage | Increased expression following CDDO-Im treatment |

Therapeutic Applications

The diverse biological activities of CDDO-Im have led to its investigation in various disease models, demonstrating promising therapeutic potential.

Cancer Treatment

CDDO-Im has shown significant potential as an anti-cancer agent, particularly against triple-negative breast cancer, which is associated with poor prognosis due to high rates of tumor recurrence and metastasis. As previously discussed, CDDO-Im targets both bulk cancer cells and cancer stem cells, making it a promising candidate for preventing cancer recurrence and metastasis .

The ability of CDDO-Im to inhibit multiple stemness-related signaling pathways, including Notch, TGF-β/Smad, Hedgehog, and Wnt, suggests that it may be effective against other types of cancer as well . Further research is needed to explore its efficacy in different cancer models and potential combination therapies.

Osteoarthritis

CDDO-Im has demonstrated significant chondroprotective and anti-osteoarthritis activities. In a study using primary human chondrocytes, CDDO-Im (20 nM) significantly alleviated TNF-α-induced apoptosis and extracellular matrix degradation .

In a mouse osteoarthritis model induced by destabilization of the medial meniscus (DMM), administration of CDDO-Im (2.5 mg/kg, intraperitoneal, every other day for 8 weeks) effectively reduced knee joint cartilage erosion and serum levels of inflammatory cytokines IL-1β and IL-6 .

Mechanistically, CDDO-Im was found to enhance autophagy activities in chondrocytes, which contributed to its anti-apoptotic and chondroprotective effects. These effects were significantly diminished when autophagy was inhibited or when Nrf2 signaling was blocked, indicating that CDDO-Im's chondroprotective effects are mediated through both Nrf2 activation and autophagy enhancement .

Liver Protection

CDDO-Im has shown remarkable hepatoprotective effects in models of drug-induced liver injury. In a model of acetaminophen-induced hepatotoxicity, pretreatment with CDDO-Im (1 mg/kg, intraperitoneal) significantly reduced liver injury in wild-type mice, as evidenced by decreased serum ALT levels and reduced hepatic necrosis .

This hepatoprotective effect was associated with increased expression of Nrf2 target genes, including NQO1, GCLC, and HO-1, which play crucial roles in detoxification and antioxidant defense . The absence of hepatoprotection in Nrf2-null mice confirmed the Nrf2-dependent mechanism of CDDO-Im's hepatoprotective activity.

Kidney Protection

CDDO-Im has demonstrated significant nephroprotective effects in models of acute kidney injury (AKI). In a model of bilateral ischemic AKI, mice treated with CDDO-Im (30 μmol/kg by gastric gavage) had improved survival and renal function compared to vehicle-treated controls .

This protective effect was associated with decreased production of pro-inflammatory cytokines (IL-6, G-CSF, and KC) and increased expression of cytoprotective genes (GCLC, HO-1, and NQO1) . In primary renal tubular epithelial cell cultures subjected to hypoxia and starvation conditions, CDDO-Im treatment attenuated ROS production, likely through the upregulation of Nrf2 target genes .

Table 4: Therapeutic Applications of CDDO-Im

Pharmacokinetics and Dosing

The pharmacokinetic properties of CDDO-Im have been investigated in several studies to determine optimal dosing strategies for different therapeutic applications.

Effective Concentrations

CDDO-Im has demonstrated remarkable potency at very low concentrations. In vitro studies have shown that CDDO-Im can form covalent adducts with target proteins at concentrations as low as 50 nM . In primary macrophage cultures, CDDO-Im is more than 1,000-fold more potent than CDDO-Me or CDDO-free acid in suppressing iNOS production .

For in vivo applications, effective doses range from 1 mg/kg to 30 μmol/kg (approximately 16 mg/kg), depending on the disease model and route of administration. In the acetaminophen-induced hepatotoxicity model, a dose of 1 mg/kg (intraperitoneal) provided significant protection . In the acute kidney injury model, a dose of 30 μmol/kg (by gastric gavage) improved survival and renal function .

Administration Routes

CDDO-Im has been administered through various routes in different studies. These include:

-

Intraperitoneal injection (i.p.): Used in studies of acetaminophen-induced hepatotoxicity (1 mg/kg) and osteoarthritis (2.5 mg/kg) .

-

Gastric gavage: Used in studies of acute kidney injury (30 μmol/kg) .

The choice of administration route may depend on the specific therapeutic application, target tissue, and desired pharmacokinetic profile.

Challenges and Future Directions

Despite the promising therapeutic potential of CDDO-Im, several challenges and areas for future research remain.

Selectivity and Off-target Effects

While the ability of CDDO-Im to covalently bind to multiple proteins contributes to its potent biological activities, it also raises concerns about potential off-target effects. Future research should focus on better understanding the complete spectrum of CDDO-Im's molecular targets and developing strategies to enhance its selectivity for desired targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume